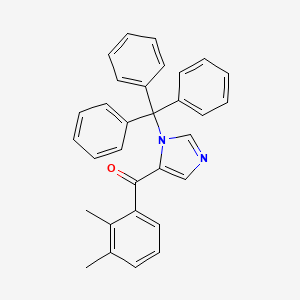

(2,3-Dimetilfenil)(1-tritil-1H-imidazol-5-il)metanona

Descripción general

Descripción

“(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone” is a meticulously synthesized compound, known for its intricate molecular architecture . It is used extensively as an invaluable tool in the pursuit of novel therapeutic interventions, serving as a catalyst for drug synthesis and a benchmark for pharmaceutical exploration . It has a molecular weight of 444.58 .

Synthesis Analysis

The synthesis of “(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone” is quite complex and involves multiple steps . A common synthesis method involves the reaction of phenylboronic acid and 1-(triphenyl)methanone imine to produce (2,3-dimethylphenyl)[1-(triphenyl)-1H-imidazol-4-yl]ketone, which is then subjected to a redox reaction to yield the target product .Molecular Structure Analysis

The molecular formula of “(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone” is C31H26N2O .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone” include Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation . The Wittig alkenylation reaction provides a convenient step for the synthesis of medetomidine without requiring methylation and dehydration steps, which are problematic processes in the previous methods .Physical And Chemical Properties Analysis

“(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone” is a solid at room temperature . It should be stored in a dry, sealed environment at room temperature .Aplicaciones Científicas De Investigación

Síntesis de Dexmedetomidina

El compuesto (2,3-Dimetilfenil)(1-tritil-1H-imidazol-5-il)metanona se utiliza en la preparación sintética de dexmedetomidina, que es un medicamento importante utilizado como sedante, ansiolítico y analgésico. Esta síntesis implica pasos intermedios donde este compuesto juega un papel crucial .

Potencial Antimicrobiano

La investigación indica que los derivados de compuestos que contienen imidazol, como this compound, han mostrado un prometedor potencial antimicrobiano. Esto sugiere su uso en el desarrollo de nuevos agentes antimicrobianos .

Síntesis Química

En el campo de la química, este compuesto está involucrado en la preparación de varios intermedios y reactivos. Por ejemplo, se ha utilizado en la síntesis de medetomidina a través de una ruta novedosa y fácil que involucra iluros de fósforo como un reactivo de Wittig .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Direcciones Futuras

“(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone” is widely used in the pharmaceutical field as a drug intermediate and raw material for organic synthesis . It has anti-inflammatory, antitumor, and antibacterial pharmacological activities . As such, it holds promise for the development of new therapeutic interventions.

Mecanismo De Acción

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties . They have been found to interact with various biological targets, leading to diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The exact interaction and resulting changes would depend on the specific target and the structure of the imidazole derivative.

Biochemical Pathways

Given the diverse biological activities of imidazole derivatives, it can be inferred that they likely affect multiple biochemical pathways .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability.

Result of Action

Given the diverse biological activities of imidazole derivatives, it can be inferred that they likely have a wide range of molecular and cellular effects .

Action Environment

It is generally known that factors such as temperature, ph, and the presence of other substances can influence the action and stability of chemical compounds .

Análisis Bioquímico

Biochemical Properties

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone can bind to certain proteins, altering their conformation and affecting their biological activity .

Cellular Effects

The effects of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. By modulating this pathway, (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone can impact cell growth and apoptosis. Furthermore, this compound can alter the expression of certain genes, leading to changes in protein synthesis and cellular responses .

Molecular Mechanism

At the molecular level, (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, it can inhibit the activity of certain kinases by competing with ATP for binding to the active site. Additionally, (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light. The degradation products can have different biological activities, which can complicate the interpretation of experimental results. Long-term studies have shown that (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress. At high doses, it can be toxic, leading to adverse effects such as liver damage or disruption of normal cellular function. The threshold for these effects can vary depending on the specific animal model and the route of administration .

Metabolic Pathways

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and can further interact with other metabolic pathways. The interaction with these enzymes can also affect the metabolic flux and the levels of certain metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of this compound can affect its biological activity and its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be directed to the mitochondria, where it can affect cellular metabolism and energy production .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone involves the reaction of 2,3-dimethylbenzoyl chloride with 1-trityl-1H-imidazole-4-carbaldehyde in the presence of a base to form the intermediate product, which is then treated with a reducing agent to obtain the final compound.", "Starting Materials": ["2,3-dimethylbenzoyl chloride", "1-trityl-1H-imidazole-4-carbaldehyde", "base", "reducing agent"], "Reaction": ["Step 1: 2,3-dimethylbenzoyl chloride is added to a solution of 1-trityl-1H-imidazole-4-carbaldehyde in the presence of a base such as triethylamine or pyridine.", "Step 2: The reaction mixture is stirred at room temperature for several hours until the intermediate product is formed.", "Step 3: The intermediate product is then treated with a reducing agent such as sodium borohydride or lithium aluminum hydride to obtain the final compound, (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone." ] } | |

Número CAS |

176721-02-1 |

Fórmula molecular |

C31H26N2O |

Peso molecular |

442.5 g/mol |

Nombre IUPAC |

(2,3-dimethylphenyl)-(1-tritylimidazol-4-yl)methanone |

InChI |

InChI=1S/C31H26N2O/c1-23-13-12-20-28(24(23)2)30(34)29-21-33(22-32-29)31(25-14-6-3-7-15-25,26-16-8-4-9-17-26)27-18-10-5-11-19-27/h3-22H,1-2H3 |

Clave InChI |

ZXHLCLMKNSXZEJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CN=CN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |

SMILES canónico |

CC1=C(C(=CC=C1)C(=O)C2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.